AP1867 is classified as a heterobifunctional degrader, which means it contains two distinct functional groups: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This classification places it within the broader category of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to induce targeted protein degradation. The original development of AP1867 was aimed at enhancing the specificity and efficiency of protein degradation mechanisms in cellular systems .
The synthesis of AP1867 involves several key steps, primarily utilizing amide coupling reactions. The compound can be synthesized from a precursor molecule, typically through the reaction of an N-9-trityl protected derivative of hypoxanthine with various diamines. This process allows for the introduction of different alkylamine-bearing guanine nucleobases, resulting in the formation of bipartite ligands such as 2G, 4G, and 8G. These ligands are characterized by varying tether lengths that influence their binding affinity and specificity for RNA targets .
The molecular structure of AP1867 is critical to its function as a degrader. It features a core structure derived from purine nucleobases, which provides a scaffold for binding interactions with target proteins. The specific arrangement of functional groups on this scaffold is essential for its interaction with both the target protein and the E3 ligase.
AP1867 participates in several chemical reactions that facilitate its mechanism of action. The primary reaction involves its binding to target proteins, which is followed by recruitment of an E3 ubiquitin ligase. This interaction leads to ubiquitination of the target protein, marking it for degradation by the proteasome.
The mechanism of action of AP1867 revolves around its ability to induce targeted protein degradation through a heterobifunctional approach. Upon binding to FKBP12 F36V, AP1867 facilitates the recruitment of cereblon, leading to ubiquitination and subsequent proteasomal degradation.
This mechanism allows researchers to control protein levels rapidly and selectively within cells, making it a powerful tool in chemical biology.
AP1867 exhibits several notable physical and chemical properties that enhance its utility in biological applications:
AP1867 has significant applications in research and therapeutic development:
Molecular dynamics (MD) simulations have been instrumental in elucidating the binding mechanisms of AP1867 and its analogs to the FKBP12F36V mutant protein. AP1867 (CAS 195514-23-9) is a synthetic ligand designed to selectively target this engineered FK506-binding protein (FKBP) variant, which serves as a key component in chemically induced dimerization systems and targeted protein degradation technologies [1] [4]. Computational studies reveal that AP1867 binds to FKBP12F36V with a dissociation constant (Kd) of 67 nM, significantly higher than its affinity for wild-type FKBP [4]. MD trajectories demonstrate that the proline-based core of AP1867 maintains stable hydrophobic contacts with residues Phe-36, Asp-37, and Phe-99 within the binding pocket, while the mutated valine residue (replacing phenylalanine at position 36) creates a sterically favorable cavity for accommodating AP1867's aromatic substituents [1] [9].
Simulations exceeding 20 ns duration have quantified ligand stability through root-mean-square deviation (RMSD) analyses of protein backbone atoms, showing minimal deviation (<1.5 Å) for the highest-affinity analogs. Interaction energy calculations identified Ligand 8 (a designed AP1867 analog) as the most promising candidate, exhibiting a relative interaction energy of -549.2 kcal·mol⁻¹—significantly lower than parent compounds [1] [9]. This energy reduction correlates with enhanced shape complementarity and reduced conformational strain upon binding.
Table 1: Interaction Energies and Stability Parameters of AP1867 Analogs from MD Simulations
Analog | Relative Interaction Energy (kcal·mol⁻¹) | Backbone RMSD (Å) | Key Binding Residues |
---|---|---|---|
AP1867 | -487.6 | 1.8 | Phe-36, Asp-37, Tyr-82, Phe-99 |
Ligand 5 | -512.4 | 1.6 | Phe-36, Asp-37, His-87, Phe-99 |
Ligand 8 | -549.2 | 1.3 | Phe-36, Asp-37, Tyr-82, His-87 |
Structure-activity relationship (SAR) analyses systematically correlate structural modifications of AP1867 derivatives with their immunosuppressant potency via FKBP inhibition. The core scaffold comprises a proline moiety linked to aromatic groups through ester and ketone bridges [1] [9]. Key SAR insights include:
Eight proline-based analogs were evaluated computationally and synthesized for validation. Ligand 8—featuring a 2,4,5-trimethoxyphenyl group and elongated alkyl linker—achieved the highest inhibitory activity, demonstrating that minor structural changes significantly impact biological efficacy [1] [9]. This aligns with SAR principles where systematic structural variations predictably modulate bioactivity [2] [5].
Connolly molecular surface calculations quantify geometric and electrostatic complementarity between AP1867 analogs and the FKBP12F36V binding cavity. These analyses map the solvent-accessible surface (SAS) and molecular surface (MS) to identify steric clashes and buried surface areas [1] [9]. For AP1867, ~85% of the ligand surface area becomes buried upon binding, with a cavity occupancy of 91%. Ligand 8 achieves near-perfect occupancy (95%) due to optimized van der Waals contacts with hydrophobic sub-pockets [9].
Critical findings include:
Hydrogen bond networks critically stabilize AP1867-FKBP complexes. Computational redesign focused on reinforcing these interactions while maintaining hydrophobic core packing [1] [6]. AP1867 forms two primary H-bonds:
Analog optimization introduced polar substituents to augment this network:
Scoring functions like HYDE (HYdrogen bond and DEhydration) evaluate network efficiency by quantifying dehydration penalties and H-bond energy gains. Optimized analogs achieve HYDE scores > −35 kcal·mol⁻¹, indicating favorable thermodynamics [6]. The graph-based algorithm C-Graphs confirmed that redesigned networks connect >90% of titratable residues within the binding site, enhancing protonation-coupled stability [8].
Table 2: Hydrogen Bond Interactions in AP1867 Analogs
Analog | Direct H-Bonds | Bond Length (Å) | Water-Mediated H-Bonds | HYDE Score (kcal·mol⁻¹) |
---|---|---|---|---|
AP1867 | 2 | 2.9, 3.1 | 1 | -30.2 |
Ligand 5 | 2 | 2.8, 3.0 | 2 | -32.7 |
Ligand 8 | 3 | 2.7, 2.9, 3.0 | 3 | -36.5 |
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